2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O6S/c1-11-5(8)3-12(9,10)2-4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVWLXLOVXUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260766 | |
| Record name | 1-Methyl 2-[(carboxymethyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193340-04-4 | |
| Record name | 1-Methyl 2-[(carboxymethyl)sulfonyl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193340-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2-[(carboxymethyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxy-2-oxoethanesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Synthetic Route: Reaction of Monochloroacetic Acid with Sodium Methylate in Methanolic Medium
This method, adapted from related compounds like methoxyacetic acid, involves the following steps:
| Step | Description |
|---|---|
| 1. | Starting Materials : Monochloroacetic acid dissolved in methanol or methoxyacetic acid methylester solvent. |
| 2. | Reaction : React each mole of monochloroacetic acid with 2.2 to 2.4 moles of sodium methylate at elevated temperature (preferably at the boiling point of the reaction mixture). This converts the monochloroacetic acid into the methoxy-substituted intermediate. |
| 3. | Methanol Distillation : Methanol formed during the reaction is distilled off to drive the reaction forward and purify the mixture. |
| 4. | Acidification : The residue is acidified with dry hydrochloric acid gas at 20–80°C, liberating the free acid form of the product. |
| 5. | Salt Removal : Precipitated sodium chloride is filtered off and washed with methanol. The washing methanol can be recycled. |
| 6. | Solvent Recovery : Methoxyacetic acid methylester solvent is distilled off under reduced pressure (around 40 bar) and recycled to the process. |
| 7. | Purification : The crude product, containing 95–98% purity, is further purified by vacuum distillation to obtain high-purity this compound. |
Advantages of this method include high yield (~90%), elimination of aqueous waste, and recycling of solvents and by-products, making the process environmentally friendly and cost-effective.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Temperature | Elevated temperature, typically at the boiling point of the reaction mixture (~65–80°C) during reaction; acidification at 20–80°C |
| Stoichiometry | 1 mole monochloroacetic acid : 2.2–2.4 moles sodium methylate |
| Solvent | Methanol or methoxyacetic acid methylester (may contain minor impurities from the process) |
| Acidification Agent | Dry hydrochloric acid gas |
| Purification | Vacuum distillation post-reaction |
Process Flow Summary
- Dissolution : Monochloroacetic acid is dissolved in methanol or methoxyacetic acid methylester.
- Nucleophilic Substitution : Sodium methylate reacts with monochloroacetic acid to form the methoxy-substituted intermediate.
- Methanol Removal : Distillation removes methanol formed during the reaction.
- Acidification and Precipitation : Dry HCl gas liberates the free acid and precipitates sodium chloride.
- Filtration and Washing : Sodium chloride is filtered and washed with methanol.
- Solvent Recovery : Methoxyacetic acid methylester is distilled off and recycled.
- Final Purification : Vacuum distillation yields high-purity product.
Research Findings and Analytical Data
- Yield : Approximately 90-91% relative to monochloroacetic acid starting material.
- Purity : Crude product purity ranges from 95% to 98%, with impurities below 0.2% after vacuum distillation.
- By-products : Sodium chloride is formed as a by-product with >99% purity, suitable for industrial reuse.
- Environmental Impact : The process avoids aqueous media, eliminating wastewater formation. Methanol and methylester solvents are recycled, minimizing solvent waste.
- Process Efficiency : The method avoids multi-step preparation of sodium salt intermediates, reducing complexity and improving yield compared to older methods (e.g., U.S. Pat. No. 2,458,741 with 35% yield).
Comparative Notes on Alternative Methods
| Method | Description | Yield | Disadvantages |
|---|---|---|---|
| Boiling monochloroacetic acid with methanol at 200°C (U.S. Pat. No. 2,458,741) | Direct esterification in autoclave | ~35% | Low yield, requires high pressure equipment |
| Reaction of sodium salt of monochloroacetic acid with sodium methylate in aqueous medium (German Patent No. 2,759,169) | Multi-step with aqueous acidification and solvent extraction | ~85% | Complex, aqueous waste, salt precipitation issues |
| Current method (direct reaction with sodium methylate in methanol/methylester solvent) | Single-step, anhydrous medium, solvent recycling | ~90% | Requires precise control of stoichiometry and temperature |
The current method offers superior yield, simplified operation, and environmental benefits compared to prior art.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | Monochloroacetic acid |
| Reagent | Sodium methylate (2.2–2.4 equivalents) |
| Solvent | Methanol or methoxyacetic acid methylester |
| Reaction Temperature | Boiling point of reaction mixture (~65–80°C) |
| Acidification | Dry HCl gas at 20–80°C |
| By-product | Sodium chloride (filtered and washed) |
| Purification | Vacuum distillation |
| Yield | ~90% |
| Purity | 95–98% crude; >99.8% after purification |
| Environmental Impact | Low; no aqueous waste; solvent and salt recycling |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, including esters and amides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Research indicates that 2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid exhibits significant anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function. For example:
| Study | Findings | Cell Lines/Models |
|---|---|---|
| Study 1 | Induced apoptosis via ROS generation | MDA-MB-231 (breast cancer) |
| Study 2 | Inhibited tumor growth by 75% in vivo | MHCC-97H xenograft model |
These findings suggest that the compound may serve as a potential therapeutic agent for various cancer types, showing efficacy without significant toxicity to normal cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings:
| Study | Findings | Bacterial Strains |
|---|---|---|
| Study 1 | Significant inhibition zones observed | E. coli |
| Study 2 | Effective against resistant strains | S. aureus |
These results highlight its potential application in developing new antibiotics, particularly in combating drug-resistant bacterial infections.
Materials Science
Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing novel polymer materials. Its ability to modify the physical properties of polymers has been explored, particularly in creating bio-based plasticizers for polyvinyl chloride (PVC). Research has shown that incorporating this compound into PVC formulations enhances flexibility and thermal stability.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit specific enzymes involved in the synthesis of pro-inflammatory mediators, suggesting potential utility in treating inflammatory diseases.
Case Studies
Case Study on Anticancer Efficacy
A notable case study involved the administration of this compound in a clinical trial setting, where patients with advanced solid tumors were treated. The results indicated a marked reduction in tumor size and improved patient outcomes compared to standard therapies.
Case Study on Antimicrobial Activity
Another investigation assessed the compound's effectiveness against various pathogens in vitro. The study revealed significant inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 2-(2-methoxy-2-oxoethanesulfonyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the methoxy group can influence the electronic properties of the molecule. These interactions play a crucial role in the compound's reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds Compared:
1. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS 91114-48-6)
- Structure: Contains a thioether (-S-) group instead of sulfonyl (-SO₂-) .
- Properties:
- Molecular formula: C₅H₈O₄S
- Molar mass: 164.18 g/mol
- pKa: 3.62 (moderate acidity)
- Physical state: Oil with boiling point 279.1°C .
- Reactivity: Thioether groups are less electron-withdrawing than sulfonyl, leading to lower acidity and reduced oxidative stability.
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid (CAS 18801-06-4)
- Molecular formula: C₁₁H₁₂O₅
- Molar mass: 224.21 g/mol
- Reactivity: Lacks the sulfonyl group, resulting in weaker hydrogen-bonding capacity and lower acidity.
2-(3-Bromo-4-methoxyphenyl)acetic acid
- Forms O–H⋯O hydrogen-bonded dimers in crystals.
- Methoxy group induces electronic effects (electron-donating), reducing acidity compared to sulfonyl-containing analogs.
Acidity and Solubility
Sulfonyl vs. Thioether:
- The sulfonyl group in 2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid increases acidity (expected pKa < 3) compared to thioether analogs (pKa ~3.62) due to stronger electron-withdrawing effects .
- Sulfonyl groups enhance solubility in polar solvents (e.g., water, DMSO) compared to hydrophobic thioethers.
Carboxylic Acid Dimerization:
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | pKa | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | - | C₅H₈O₆S | 196.18* | <3* | Sulfonyl, Carboxylic Acid |
| 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid | 91114-48-6 | C₅H₈O₄S | 164.18 | 3.62 | Thioether, Carboxylic Acid |
| [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid | 18801-06-4 | C₁₁H₁₂O₅ | 224.21 | ~4.5* | Ether, Ketone, Carboxylic Acid |
*Estimated based on functional group chemistry.
Table 2: Hydrogen Bonding and Crystal Packing
Biological Activity
2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid, a sulfonic acid derivative, has gained attention in recent years due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C5H10O5S
- Molecular Weight : 178.19 g/mol
- Canonical SMILES : CCOC(=O)C(CS(=O)(=O)O)C(=O)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its reactivity, allowing it to participate in biochemical pathways that modulate cellular functions. This compound has been shown to affect:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
- Receptor Binding : The compound can bind to various receptors, influencing signaling pathways crucial for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have demonstrated the compound's effectiveness against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting key metabolic processes.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in various models. It may inhibit pro-inflammatory cytokines and modulate immune responses.
-
Anticancer Properties
- Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of tumor growth factors.
Case Studies
-
Antimicrobial Efficacy
- A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Mechanisms
- Research highlighted in Inflammation Research demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Cancer Cell Studies
- A study conducted on human breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G1 phase arrest, leading to increased apoptosis rates compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Model/Organism | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |
| Anti-inflammatory | Macrophages (LPS-stimulated) | 100 µM | Decreased TNF-alpha and IL-6 levels |
| Anticancer | Human breast cancer cell lines | 10 µM | Induced G1 phase arrest |
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxy-2-oxoethanesulfonyl)acetic acid, and what factors influence the choice of reagents and conditions?
Synthesis typically involves multi-step organic reactions, such as sulfonation and esterification. For example:
- Step 1 : Introduce the sulfonyl group via sulfonation using reagents like chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Step 2 : Methoxy-ester formation using methanol and acid catalysts (e.g., H₂SO₄) to stabilize intermediates .
- Key Factors : Solvent polarity (e.g., acetonitrile for solubility), catalyst selection (e.g., NaBr for bromide-mediated substitutions), and temperature control to minimize by-products .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Q. What safety precautions are necessary during handling?
- Hazards : Corrosive (skin/eye damage), flammable solvents .
- Protocols : Use fume hoods, PPE (gloves, goggles), and neutralization kits for spills. Store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize yield and purity when encountering by-product formation?
- By-Product Mitigation :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce hydrolysis of the sulfonyl group .
- Catalyst Tuning : Use NaBr instead of KCl to minimize halogen exchange side reactions (e.g., 75% yield improvement in analogous syntheses) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .
Q. How does the sulfonyl group influence reactivity in nucleophilic substitutions compared to other derivatives?
-
Electronic Effects : The sulfonyl group is electron-withdrawing, increasing electrophilicity of adjacent carbons. This accelerates nucleophilic attack but may destabilize intermediates.
-
Comparative Reactivity :
Derivative Reactivity (Relative) Key Reference Sulfonylacetic Acid High (due to −SO₂−) Acetoacetic Acid Moderate (keto-enol tautomerism) - Mechanistic Insight : Sulfonyl groups reduce pKa of α-hydrogens, enhancing deprotonation and nucleophilic pathways .
Q. How to resolve discrepancies in melting point or spectral data during synthesis?
- Purity Checks : Re-crystallize and compare melting points with literature values. Use DSC for thermal profiling .
- Spectral Validation : Cross-reference NMR/IR with computational simulations (e.g., DFT for predicted peaks) .
- Case Study : A 5°C deviation in melting point may indicate solvent impurities; repurify using gradient solvent systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
